An In-depth Technical Guide to 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological applications of 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one. This compound, which incorporates both a furan and a piperazine moiety, is of significant interest to the medicinal chemistry and drug development fields. The furan ring is a common scaffold in a multitude of bioactive natural products and synthetic drugs, while the piperazine ring is a well-established pharmacophore known to improve the physicochemical and pharmacokinetic properties of drug candidates. This guide will delve into the synthesis of this compound, its characterization, and its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Chemical Structure and Properties
1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one is a heterocyclic compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol .[1] The structure features a furan ring connected to a piperazine moiety through a two-carbon linker containing a ketone group.
Table 1: Physicochemical Properties of 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one
| Property | Value | Source |
| CAS Number | 1082533-48-9 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Canonical SMILES | C1CN(CCN1)CC(=O)C2=CC=CO2 | [1] |
| InChI | InChI=1S/C10H14N2O2/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12/h1-2,7,11H,3-6,8H2 | [1] |
| Topological Polar Surface Area | 45.5 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Structural Diagram:
Caption: Chemical structure of 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one.
Synthesis and Purification
A plausible and efficient synthetic route to 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one involves a two-step process starting from the readily available 2-acetylfuran. The first step is the α-bromination of 2-acetylfuran to yield 2-bromo-1-(furan-2-yl)ethan-1-one. This intermediate is a versatile electrophile for various nucleophilic substitution reactions. The second step involves the nucleophilic substitution of the bromine atom by piperazine.
Experimental Workflow:
Caption: Synthetic workflow for 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one.
Detailed Experimental Protocol:
Step 1: Synthesis of 2-Bromo-1-(furan-2-yl)ethan-1-one
This protocol is adapted from established methods for the α-bromination of ketones.[2]
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In a well-ventilated fume hood, dissolve 2-acetylfuran (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution of 2-acetylfuran. Alternatively, N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator like AIBN can be used for a more controlled reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(furan-2-yl)ethan-1-one. This intermediate is often used in the next step without further purification due to its lachrymatory nature.
Step 2: Synthesis of 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one
This procedure is based on the general principles of nucleophilic substitution of α-haloketones by amines.
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Dissolve piperazine (2-3 equivalents to act as both nucleophile and base) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
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To this stirred solution, add a solution of crude 2-bromo-1-(furan-2-yl)ethan-1-one (1 equivalent) in the same solvent dropwise at room temperature.
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Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 4-6 hours, monitoring the reaction by TLC.
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After the reaction is complete, filter the mixture to remove the piperazine hydrobromide salt.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
The crude 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol or ethyl acetate/hexane as the eluent.
Spectroscopic Characterization (Predicted)
¹H NMR:
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Furan protons: Three distinct signals are expected in the aromatic region (δ 6.5-7.5 ppm). The proton at position 5 (adjacent to the oxygen) will likely appear as a doublet of doublets, the proton at position 3 as a doublet, and the proton at position 4 as a doublet of doublets.
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Piperazine protons: The eight protons of the piperazine ring will likely appear as two broad multiplets or two distinct sets of signals in the region of δ 2.5-3.5 ppm.
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Methylene protons: The two protons of the methylene group (CH₂) adjacent to the ketone will likely appear as a singlet around δ 3.5-4.0 ppm.
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NH proton: The proton on the secondary amine of the piperazine ring will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR:
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Furan carbons: Signals for the four carbons of the furan ring are expected in the aromatic region (δ 110-150 ppm).
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Ketone carbonyl carbon: A characteristic signal for the ketone carbonyl carbon is expected around δ 190-200 ppm.
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Piperazine carbons: Signals for the four carbons of the piperazine ring are expected in the region of δ 40-55 ppm.
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Methylene carbon: The signal for the methylene carbon adjacent to the ketone is expected around δ 60-70 ppm.
IR Spectroscopy:
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C=O stretch: A strong absorption band is expected in the region of 1660-1680 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.
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N-H stretch: A medium to weak absorption band is expected around 3300-3500 cm⁻¹ for the N-H stretching of the secondary amine in the piperazine ring.
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C-O-C stretch: A strong absorption band characteristic of the furan ring is expected around 1100-1200 cm⁻¹.
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C-N stretch: Absorption bands for the C-N stretching of the piperazine ring are expected in the region of 1100-1300 cm⁻¹.
Mass Spectrometry:
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (194.23 g/mol ). Common fragmentation patterns would involve the cleavage of the bond between the carbonyl group and the furan ring, and fragmentation of the piperazine ring.
Potential Biological Activities and Applications
The combination of the furan and piperazine scaffolds in 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one suggests a high potential for diverse biological activities. Both furan and piperazine are privileged structures in medicinal chemistry, frequently found in compounds with a wide range of therapeutic applications.[4][5]
Anticancer Potential:
Numerous furan-containing compounds have demonstrated significant anticancer activity.[4] Similarly, piperazine derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[5] The synergistic combination of these two pharmacophores could lead to novel anticancer agents. The nitrogen atoms of the piperazine ring can be further functionalized to modulate the compound's solubility, lipophilicity, and target-binding affinity. The secondary amine of the piperazine also provides a handle for the attachment of various side chains to explore structure-activity relationships.
Antimicrobial Activity:
Furan and piperazine derivatives have also been extensively studied for their antimicrobial properties.[3][6] The title compound could serve as a lead structure for the development of new antibacterial and antifungal agents. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Signaling Pathway Modulation:
The specific cellular targets and signaling pathways that may be modulated by 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one are yet to be elucidated. However, based on the activities of related compounds, it is plausible that it could interact with various kinases, proteases, or other enzymes involved in cell proliferation, survival, and microbial pathogenesis.
Workflow for Biological Evaluation:
Caption: A proposed workflow for the biological evaluation of 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one.
Conclusion and Future Directions
1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one represents a promising chemical scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the presence of two key pharmacophores make it an attractive target for medicinal chemists. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a discussion of its potential biological applications.
Future research should focus on the following areas:
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Optimization of the synthetic protocol: A detailed optimization of the reaction conditions for the synthesis and purification of the title compound is necessary to ensure high yields and purity.
-
Complete spectroscopic characterization: Obtaining and analyzing the experimental NMR, IR, and mass spectrometry data is crucial for the definitive structural confirmation of the synthesized compound.
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In-depth biological evaluation: A thorough investigation of the anticancer and antimicrobial activities of 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one against a panel of cancer cell lines and microbial strains is warranted.
-
Structure-activity relationship (SAR) studies: The synthesis and biological evaluation of a library of derivatives, with modifications on both the furan and piperazine rings, will be essential to elucidate the SAR and identify more potent and selective drug candidates.
-
Identification of molecular targets: Elucidating the mechanism of action and identifying the specific molecular targets of this compound and its active derivatives will be critical for their further development as therapeutic agents.
By pursuing these research directions, the full potential of 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one as a versatile scaffold in drug discovery can be realized.
References
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MolPort. 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(2-methylphenoxy)ethan-1-one. [Link]
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